molecular formula C10H8ClF2NO3S B8506226 5-chloro-N-(cyclopropylsulfonyl)-2,4-difluorobenzamide

5-chloro-N-(cyclopropylsulfonyl)-2,4-difluorobenzamide

Cat. No.: B8506226
M. Wt: 295.69 g/mol
InChI Key: OLDZPPRZQRHIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(cyclopropylsulfonyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C10H8ClF2NO3S and its molecular weight is 295.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClF2NO3S

Molecular Weight

295.69 g/mol

IUPAC Name

5-chloro-N-cyclopropylsulfonyl-2,4-difluorobenzamide

InChI

InChI=1S/C10H8ClF2NO3S/c11-7-3-6(8(12)4-9(7)13)10(15)14-18(16,17)5-1-2-5/h3-5H,1-2H2,(H,14,15)

InChI Key

OLDZPPRZQRHIND-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=C(C=C2F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2,4-difluorobenzoic acid (10.0 g, 51.93 mmol) and 1,1′-carbonyldiimidazole (10.11 g, 62.32 mmol) was stirred at reflux for 2 hours, cooled to ambient temperature, and cyclopropanesulfonamide (7.55 g, 62.32 mmol) was added. The reaction mixture was stirred at ambient temperature for 16 hours, diluted with ethyl acetate (300 mL), washed with 1M aqueous hydrochloric acid, brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was re-crystallized from ethyl acetate/hexanes mixture (1:2) to afford the title compound as a colorless solid (7.7 g, 56%): MS (ES−) m/z 294.1 (M−1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
56%

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